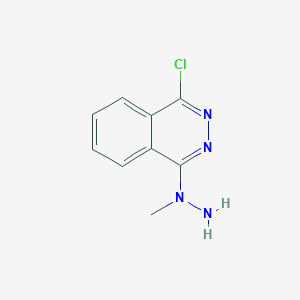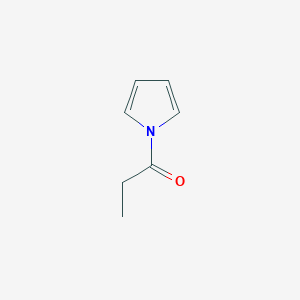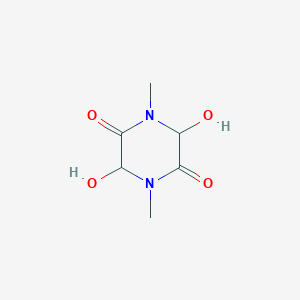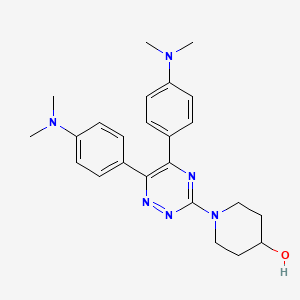
1-Acetylpiperazine-2,5-dione
Vue d'ensemble
Description
1-Acetylpiperazine-2,5-dione is a chemical compound with the formula C6H8N2O3 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-Acetylpiperazine-2,5-dione, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group . An efficient method has been developed for the synthesis of new piperazine-2,5-dione derivatives with high yields by the Ugi reaction (Ugi-4CR) followed by a post-transformation step under TMSOTf-catalyzed/cyclization reaction .
Molecular Structure Analysis
The molecular structure of 1-Acetylpiperazine-2,5-dione consists of a five-membered C3NS ring . The molecular formula is C6H12N2O .
Chemical Reactions Analysis
The chemical reactions involving 1-Acetylpiperazine-2,5-dione are complex and involve multiple steps . The piperazine-2,5-dione scaffold is of particular interest as it represents a cyclic dimer of α-amino acids .
Applications De Recherche Scientifique
1. Antimicrobial and Antifungal Applications
1-Acetylpiperazine-2,5-dione derivatives have been investigated for their antimicrobial properties. For instance, a novel derivative, (5Z)-3-(3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione, synthesized as a potential antimicrobial agent, has shown promising results in this field (Blokhina, Sharapova, Ol’khovich, Levshin, & Perlovich, 2021).
2. Chemical Synthesis and Drug Development
1-Acetylpiperazine-2,5-dione is utilized in the synthesis of various compounds. Its condensation with aldehydes, for example, has been employed in the synthesis of compounds like albonoursin and unsymmetrical 3,6-diarylidenepiperazine-2,5-diones. This process highlights its role in the development of novel chemical entities (Gallina & Liberatori, 1974).
3. Anticancer Research
Certain derivatives of 1-Acetylpiperazine-2,5-dione have been studied for their antiproliferative effects against cancer cell lines. For instance, compounds like (S)-1-benzyl-3-isobutylpiperazine-2,5-dione have shown potential in inhibiting cell proliferation in chronic myelogenous leukemia cell lines, indicating their potential as anticancer agents (Saab, Dobmeier, Koenig, Fabri, Finotti, Borgatti, Lampronti, Bernardi, Efferth, & Gambari, 2013).
4. DNA Interaction and Topoisomerase Inhibition
Studies have been conducted on the interaction of 1-Acetylpiperazine derivatives with DNA, and their inhibitory effects on topoisomerases, enzymes crucial in DNA replication. This research is significant for understanding the molecular mechanisms of potential anticancer drugs. For instance, axially 1-acetylpiperazine substituted silicon (IV) phthalocyanine and its derivatives have demonstrated DNA binding and topoisomerase inhibitory effects (Baş, Barut, Bıyıklıoğlu, & Özel, 2019).
5. Antiviral Activity
Some derivatives of 1-Acetylpiperazine-2,5-dione have been found to possess antiviral properties. For example, certain diketopiperazine derivatives isolated from marine-derived actinomycete Streptomyces sp. showed activity against the influenza A (H1N1) virus, indicating their potential application in antiviral therapy (Wang, Xi, Liu, Wang, Wang, Huang, & Zhu, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
1-acetylpiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-4(9)8-3-5(10)7-2-6(8)11/h2-3H2,1H3,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHXRZLJWXTTOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)NCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90531454 | |
| Record name | 1-Acetylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59595-18-5 | |
| Record name | 1-Acetylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B3354397.png)
![Imidazo[2,1-b]oxazole, 6-bromo-2,3-dihydro-2-methyl-](/img/structure/B3354403.png)





![5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide](/img/structure/B3354451.png)





